molecular formula C17H16N2O3 B13949932 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione CAS No. 54833-61-3

5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione

Cat. No.: B13949932
CAS No.: 54833-61-3
M. Wt: 296.32 g/mol
InChI Key: NNGQATKQKQJSKA-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione is a hydantoin derivative characterized by a 2,4-imidazolidinedione core substituted with a 4-methoxyphenyl group, a phenyl group, and a methyl group. This compound shares structural motifs with bioactive molecules, such as enzyme inhibitors and antimicrobial agents .

Properties

CAS No.

54833-61-3

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3/c1-19-15(20)17(18-16(19)21,12-6-4-3-5-7-12)13-8-10-14(22-2)11-9-13/h3-11H,1-2H3,(H,18,21)

InChI Key

NNGQATKQKQJSKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- typically involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidinedione ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key Observations:
  • Thioxo vs.
  • Substituent Effects: The 4-methoxyphenyl group in the target compound increases lipophilicity compared to non-substituted analogs (e.g., 5-methyl-3-phenyl derivative) .
  • Steric Considerations : Bulky substituents (e.g., isopropyl in 625372-04-5) may hinder enzyme binding but improve selectivity .
Key Observations:
  • Core Structure Impact: Indole and imidazole derivatives () show nanomolar IC₅₀ values against ALOX15, while structural complexity (e.g., benzimidazole in compound 3) reduces potency .
  • Substrate Selectivity : All analogs exhibit high selectivity for LA over AA (ratios ~0.032), suggesting a conserved mechanism of allosteric inhibition .
  • Target Compound Hypotheses : The imidazolidinedione core may mimic indole/imidazole binding modes, but absence of direct biological data limits conclusions.

Biological Activity

5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione (CAS No. 54833-61-3) is a compound of significant interest due to its potential biological activities. This imidazolidinedione derivative exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione is C17H16N2O3, with a molecular weight of approximately 296.33 g/mol. Its structure consists of an imidazolidinedione core substituted with a 4-methoxyphenyl group and a phenyl group, contributing to its diverse biological activities.

Antioxidant Activity

Research indicates that compounds with imidazolidinedione structures can exhibit significant antioxidant properties. The antioxidant activity of 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione has been evaluated using various in vitro assays, including lipid peroxidation inhibition and DPPH radical scavenging tests.

Table 1: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
Lipid Peroxidation Inhibition30

These results suggest that the compound effectively scavenges free radicals and inhibits lipid peroxidation, which is beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It selectively inhibits the activity of lipoxygenases (ALOX15), enzymes involved in the inflammatory response. The structural characteristics of the compound play a critical role in its inhibitory potency.

Table 2: Inhibitory Potency Against ALOX15

CompoundIC50 (µM)Reference
5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione18
Reference Compound0.1

The compound's ability to inhibit ALOX15 suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione exhibits cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and HeLa (cervical cancer) cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HepG222
HeLa15

The observed cytotoxicity indicates that this compound may serve as a lead for developing new anticancer agents.

The biological activities of 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione are thought to be mediated through multiple mechanisms:

  • Free Radical Scavenging : The presence of the methoxy group enhances the electron-donating ability of the compound, facilitating radical scavenging.
  • Enzyme Inhibition : The compound's structure allows it to bind effectively to the active sites of enzymes like ALOX15, inhibiting their activity.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate the exact pathways involved.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Antioxidant and Anticancer Studies : A study published in Chemical & Pharmaceutical Bulletin reported that derivatives of imidazolidinediones showed promising antioxidant and anticancer activities through various assays, supporting the potential utility of similar compounds like 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione .
  • Inflammation Models : Research focusing on inflammation models demonstrated that compounds with similar structures effectively reduced inflammatory markers in vitro .

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